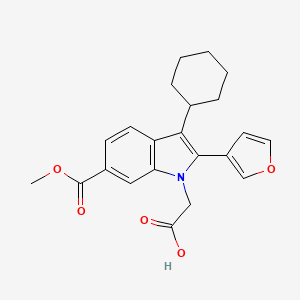
1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting materials may include a substituted indole derivative, a cyclohexyl-containing reagent, and a furan-containing reagent. The reaction typically requires the use of a strong acid or base as a catalyst and may be carried out under reflux conditions to ensure complete cyclization. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-acetic acid: A naturally occurring plant hormone known for its role in plant growth and development.
1H-Indole-2-carboxylic acid: An indole derivative with potential antimicrobial and anti-inflammatory properties.
1H-Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
Properties
CAS No. |
494799-84-7 |
|---|---|
Molecular Formula |
C22H23NO5 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[3-cyclohexyl-2-(furan-3-yl)-6-methoxycarbonylindol-1-yl]acetic acid |
InChI |
InChI=1S/C22H23NO5/c1-27-22(26)15-7-8-17-18(11-15)23(12-19(24)25)21(16-9-10-28-13-16)20(17)14-5-3-2-4-6-14/h7-11,13-14H,2-6,12H2,1H3,(H,24,25) |
InChI Key |
DOAHINDPOVSBOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2CC(=O)O)C3=COC=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















